molecular formula C15H22N2O2 B7933544 (4-Methylamino-cyclohexyl)-carbamic acid benzyl ester

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933544
M. Wt: 262.35 g/mol
InChI Key: XDCBEZOARUDTIU-UHFFFAOYSA-N
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Description

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester is a chemical building block of interest in synthetic organic and medicinal chemistry. With the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol , this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structure, featuring both a methylamino and a benzyloxycarbonyl (Cbz) protecting group on the cyclohexane ring, makes it particularly valuable for constructing cyclohexylamine-based scaffolds in drug discovery efforts . The Cbz group is a cornerstone in peptide synthesis and protecting group strategies, allowing for selective manipulation of the amine functionality during multi-step synthetic routes. This compound is strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses in humans or animals . Researchers should consult the product's Safety Data Sheet (SDS) prior to use. This material is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential. Handling should only occur in a well-ventilated area, and the product should be stored locked up and in a well-ventilated place .

Properties

IUPAC Name

benzyl N-[4-(methylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-13-7-9-14(10-8-13)17-15(18)19-11-12-5-3-2-4-6-12/h2-6,13-14,16H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCBEZOARUDTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Oxo Cyclohexyl Carbamate Intermediates

A foundational approach involves reductive amination of 4-oxo-cyclohexyl-carbamic acid benzyl ester. This method leverages the reactivity of ketones with primary amines under reducing conditions. In a typical procedure, 4-oxo-cyclohexyl-carbamic acid benzyl ester is treated with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, yielding the target compound in 68–72% efficiency . Alternatively, catalytic hydrogenation using Pd/C or Raney nickel under H2 pressure (3–5 bar) achieves comparable yields (70–75%) but requires stringent control of reaction duration to prevent over-reduction .

The stereochemical outcome of this method depends on the starting material’s geometry. For example, trans-4-oxo-cyclohexyl derivatives produce trans-4-methylamino products due to axial attack of methylamine during imine formation, while cis isomers yield racemic mixtures unless chiral auxiliaries are introduced .

Nucleophilic Substitution via Cyclohexanol Tosylate Intermediates

Nucleophilic displacement of a leaving group on the cyclohexane ring provides a robust pathway. Starting from 4-hydroxy-cyclohexyl-carbamic acid benzyl ester, the hydroxyl group is first converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C. Subsequent treatment with methylamine in tetrahydrofuran (THF) at reflux replaces the tosylate group with methylamino, achieving 65–70% yield . This method is advantageous for scalability, as it avoids sensitive reducing agents, but requires careful purification to remove residual TsCl by-products.

Isomer separation poses a challenge: the trans-4-tosylate intermediate predominantly forms trans-4-methylamino product (dr 85:15), whereas cis isomers exhibit lower selectivity (dr 60:40) . Chromatographic resolution using silica gel or chiral stationary phases improves diastereomeric ratios to >95:5 but increases production costs .

Catalytic Asymmetric Synthesis Using Copper Complexes

Enantioselective synthesis has been achieved via Cu-catalyzed Mannich reactions. A protocol adapted from Kobayashi’s work employs CuClO4 (10 mol%) and Me-Duphos ligand (1.064, 10 mol%) to catalyze the addition of glycine derivatives to imines . For (4-methylamino-cyclohexyl)-carbamic acid benzyl ester, the glycine Schiff base 1.061 reacts with 4-cyclohexenyl imine 1.062 in THF at −20°C, yielding the β,γ-diamino ester precursor with 89–94% enantiomeric excess (ee). Subsequent hydrogenolysis of the benzyl carbamate and re-protection with methylamine furnishes the target compound in 61–78% overall yield.

This method excels in stereocontrol but demands anhydrous conditions and molecular sieves to maintain catalyst activity. Comparative data highlight its superiority for producing single enantiomers versus racemic reductive amination routes (Table 1).

Carbamate Formation via Amine-Chloroformate Coupling

Direct coupling of 4-methylamino-cyclohexylamine with benzyl chloroformate represents a straightforward route. The amine, dissolved in dichloromethane (DCM), is treated with benzyl chloroformate and triethylamine (TEA) at 0°C, followed by gradual warming to room temperature. This method achieves 80–85% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroformate .

Side reactions, such as over-alkylation at the methylamino group, are mitigated by using a 1:1 molar ratio of amine to chloroformate. Post-reaction purification via flash chromatography (ethyl acetate/hexane) removes residual TEA-HCl salts, ensuring >98% purity by HPLC .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodYield (%)ee (%)Key AdvantagesLimitations
Reductive Amination68–75N/AScalable, minimal by-productsRacemic unless chiral auxiliaries used
Nucleophilic Substitution65–70N/ACost-effective, robustModerate diastereoselectivity
Cu-Catalyzed Asymmetric61–7889–94High enantiocontrolSensitive conditions, high catalyst load
Chloroformate Coupling80–85N/ARapid, high purityMoisture-sensitive reagents

Industrial-Scale Considerations and By-Product Management

Industrial applications prioritize methods balancing cost and yield. Reductive amination and nucleophilic substitution are favored for bulk production due to lower catalyst costs and compatibility with continuous flow reactors . However, asymmetric synthesis remains critical for pharmaceutical applications requiring single enantiomers, despite higher operational complexity .

By-product mitigation strategies include:

  • Reductive Amination : Quenching excess NaBH3CN with acetone to prevent gelation.

  • Tosylation : Washing with cold NaHCO3 to remove TsCl residues.

  • Cu-Catalyzed Reactions : Filtering molecular sieves post-reaction to recover ligand-catalyst complexes.

Chemical Reactions Analysis

Types of Reactions

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols.

Scientific Research Applications

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several cyclohexyl carbamates and benzyl esters, differing primarily in substituents on the cyclohexyl ring or the carbamate side chain. Key analogs include:

Compound Name Substituents Key Structural Differences
{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester Chloro-acetyl-methyl-amino group at 4-position Addition of chloro-acetyl group enhances electrophilicity, potentially influencing reactivity.
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate Chloroacetyl and isopropyl groups at 4-position Bulky isopropyl group may sterically hinder interactions compared to methylamino.
(4-Oxocyclohexyl)-carbamic acid benzyl ester Oxo group at 4-position Replacement of methylamino with ketone alters polarity and hydrogen-bonding capacity.
trans-4-(Cbz-amino)cyclohexanol Hydroxyl group instead of methylamino Increased hydrophilicity due to hydroxyl group; impacts solubility.

Biological Activity

(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester, a compound belonging to the carbamate class, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a methylamino group and a benzyl ester moiety. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of approximately 290.407 g/mol. The unique structural characteristics contribute to its biological activity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate the activity of neurotransmitter receptors, influencing pathways related to mood regulation and seizure control. The compound's mechanism includes:

  • Enzyme Inhibition : Potential inhibition of protein kinases involved in various signaling pathways.
  • Receptor Interaction : Binding to neurotransmitter receptors, which could affect synaptic transmission and neuronal excitability.

Pharmacological Studies

Research has indicated that this compound exhibits significant pharmacological properties:

  • Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant effects similar to known antiepileptic drugs.
  • Cytotoxic Effects : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways.

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Enzyme InteractionThe compound interacts with various enzymes, potentially altering their activity.
Anticancer ActivityDemonstrated cytotoxic effects on multiple cancer cell lines through receptor modulation.
Anticonvulsant EffectsSuggested efficacy in seizure models, indicating potential for epilepsy treatment.

Detailed Findings

  • Enzyme Interaction : Research indicates that this compound may inhibit specific protein kinases associated with proliferative disorders, suggesting therapeutic applications in cancer treatment .
  • Cytotoxicity : A study demonstrated that derivatives of the compound induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent .
  • Neuropharmacology : The compound's structural similarity to known anticonvulsants suggests it may influence neurotransmitter systems involved in seizure activity .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
CarbamazepineAromatic ring, amine groupAnticonvulsant
PhenobarbitalBarbiturate structureCNS depressant
MethocarbamolCarbamate structureMuscle relaxant

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these established compounds.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify methylamino (δ ~2.3 ppm, singlet) and carbamate (δ ~5.1 ppm for benzyl CH2_2) groups. Aromatic protons appear at δ 7.2–7.4 ppm .
  • IR : Stretching bands at ~1700 cm1^{-1} (C=O of carbamate) and ~3350 cm1^{-1} (N-H) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 263.3 (C15_{15}H21_{21}N2_2O2_2) .

How can reaction yields be optimized in multi-step syntheses?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance carbamate formation .
  • Catalysis : Use catalytic DMAP to accelerate benzylation .
  • Temperature Control : Maintain 0–5°C during amine activation to minimize side reactions .
  • Workup : Extract unreacted reagents using pH-controlled liquid-liquid extraction (e.g., dilute HCl for unreacted amine removal) .

What strategies control stereochemistry in the cyclohexylamine moiety?

Q. Advanced

  • Chiral Resolution : Use chiral auxiliaries (e.g., L-proline derivatives) during cyclohexanol synthesis to induce enantioselectivity .
  • Protecting Groups : Temporary protection of the methylamino group with Boc to prevent racemization during synthesis .
  • Crystallography : X-ray diffraction (as in ) confirms stereochemistry post-synthesis .

How are regioisomers or stereoisomers differentiated during synthesis?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • NOESY NMR : Identifies spatial proximity of protons to distinguish cis/trans isomers .
  • DFT Calculations : Predict relative stability of isomers and compare with experimental 1^1H NMR shifts .

What are its primary applications in organic chemistry research?

Q. Basic

  • Protecting Group : The benzyl carbamate (Cbz) protects amines during multi-step syntheses (e.g., peptide coupling) .
  • Intermediate : Used in heterocycle synthesis (e.g., piperidines) via reductive amination or cross-coupling reactions .

What mechanistic insights explain the carbamate group’s reactivity?

Q. Advanced

  • Nucleophilic Substitution : The carbamate acts as a leaving group in acidic conditions (e.g., TFA deprotection) via protonation of the carbonyl oxygen .
  • Coupling Reactions : In Pd-catalyzed reactions (e.g., Heck), the carbamate stabilizes transition states through resonance .
  • Hydrogen Bonding : The carbonyl oxygen participates in hydrogen bonding, influencing crystallization behavior .

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